FOLFIRI regimen - 1000669-05-5

FOLFIRI regimen

Catalog Number: EVT-268603
CAS Number: 1000669-05-5
Molecular Formula: C57H64FN13O15
Molecular Weight: 1190.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FOLFIRI Regimen is a chemotherapy regimen consisting of leucovorin calcium (calcium folinate), 5-fluorouracil, and irinotecan used in the treatment of advanced-stage and metastatic colorectal cancer.
Overview

The FOLFIRI regimen is a chemotherapy treatment primarily used for advanced colorectal cancer. It consists of a combination of three drugs: folinic acid, fluorouracil, and irinotecan. This regimen has been established as an effective option for patients with metastatic colorectal cancer and is often used as a second-line treatment following the failure of initial therapies like FOLFOX (which includes oxaliplatin) or other combinations.

Classification

FOLFIRI is classified as a combination chemotherapy regimen. The individual components serve different roles:

  • Folinic Acid (also known as leucovorin) enhances the effectiveness of fluorouracil.
  • Fluorouracil is a pyrimidine analog that interferes with DNA synthesis in rapidly dividing cells, such as cancer cells.
  • Irinotecan is a topoisomerase inhibitor that prevents DNA from unwinding, leading to cell death.
Synthesis Analysis

Methods

The FOLFIRI regimen is administered intravenously, typically in a cycle lasting two weeks. The treatment protocol involves:

  1. Irinotecan: Administered over 30 to 120 minutes.
  2. Folinic Acid: Given through an intravenous drip over two hours.
  3. Fluorouracil: Delivered as a bolus injection followed by continuous infusion over 46 hours via a portable pump.

Technical Details

The dosing schedule may vary based on patient tolerance and clinical response. Generally, the initial doses are adjusted according to the patient's health status, particularly liver function, which can significantly impact the metabolism of irinotecan .

Molecular Structure Analysis

Structure

The molecular structures of the components in the FOLFIRI regimen are as follows:

  • Folinic Acid (Leucovorin): C₁₆H₁₈N₄O₆S
  • Fluorouracil (5-FU): C₄H₃FN₂O₂
  • Irinotecan: C₂₁H₂₄N₂O₁₀

These compounds exhibit distinct structural features that contribute to their respective mechanisms of action against cancer cells.

Data

The molecular weights are approximately:

  • Folinic Acid: 441.5 g/mol
  • Fluorouracil: 130.1 g/mol
  • Irinotecan: 586.7 g/mol
Chemical Reactions Analysis

Reactions

The efficacy of the FOLFIRI regimen relies on several chemical interactions:

  1. Fluorouracil undergoes metabolic conversion to active metabolites that inhibit thymidylate synthase, crucial for DNA synthesis.
  2. Irinotecan is converted to its active form, SN-38, which inhibits topoisomerase I, causing DNA strand breaks.

Technical Details

These reactions lead to apoptosis (programmed cell death) in cancer cells, effectively reducing tumor burden during treatment cycles .

Mechanism of Action

Process

The mechanism of action for each drug in the FOLFIRI regimen involves:

  • Folinic Acid enhances the binding affinity of fluorouracil to its target enzyme, increasing cytotoxicity.
  • Fluorouracil disrupts RNA and DNA synthesis by inhibiting thymidylate synthase.
  • Irinotecan, through its active metabolite SN-38, inhibits topoisomerase I, preventing DNA replication.

Data

Clinical studies have shown that the combination leads to synergistic effects, improving response rates compared to individual agents alone .

Physical and Chemical Properties Analysis

Physical Properties

  • Folinic Acid: White crystalline powder; soluble in water.
  • Fluorouracil: White to off-white powder; slightly soluble in water.
  • Irinotecan: Yellowish powder; soluble in water at higher pH.

Chemical Properties

  • Folinic Acid is stable under normal conditions but sensitive to light.
  • Fluorouracil is sensitive to moisture and light; should be stored accordingly.
  • Irinotecan has specific storage requirements due to its instability at room temperature.

Relevant analyses indicate that these properties influence their handling and administration protocols in clinical settings .

Applications

Scientific Uses

FOLFIRI is primarily used in oncology for treating metastatic colorectal cancer but has also been investigated for other malignancies such as gastric and gastroesophageal cancers. It serves as a standard treatment option due to its established efficacy in improving survival rates among patients who have progressed on prior therapies . Additionally, ongoing research continues to explore its application in combination with targeted therapies and immunotherapies for enhanced outcomes.

Properties

CAS Number

1000669-05-5

Product Name

FOLFIRI regimen

IUPAC Name

(4-(((2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid compound with (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate and 5-fluoropyrimidine-2,4(1H,3H)-dione (1:1:1)

Molecular Formula

C57H64FN13O15

Molecular Weight

1190.21

InChI

1S/C33H38N4O6.C20H23N7O7.C4H3FN2O2/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;5-2-1-6-4(9)7-3(2)8/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);1H,(H2,6,7,8,9)/t33-;12?,13-;/m00./s1

InChI Key

JYEFSHLLTQIXIO-SMNQTINBSA-N

SMILES

O=C(O)[C@@H](NC(c1ccc(NCC2CNc(c3N2C=O)[nH]c(N)nc3=O)cc1)=O)CCC(O)=O.O=c([nH]cc4F)[nH]c4=O.O=C5[C@](O)(CC)c(c6CO5)cc7n(Cc8c(CC)c9cc(OC(N%10CCC(N%11CCCCC%11)CC%10)=O)ccc9nc87)c6=O

Solubility

Soluble in DMSO

Synonyms

FOLFIRI Regimen; FOLFIRI; 5-Fluorouracil mixture with Folinic acid and Irinotecan;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.